molecular formula C8H15NO3 B2461634 5-(2-Methoxy-2-methylpropyl)-1,3-oxazolidin-2-one CAS No. 1692469-53-6

5-(2-Methoxy-2-methylpropyl)-1,3-oxazolidin-2-one

Cat. No.: B2461634
CAS No.: 1692469-53-6
M. Wt: 173.212
InChI Key: MKTDKCQHNMCXMT-UHFFFAOYSA-N
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Description

5-(2-Methoxy-2-methylpropyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring substituted with a 2-methoxy-2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methoxy-2-methylpropyl)-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxy-2-methylpropylamine with carbon dioxide to form the corresponding carbamate, which is then cyclized to produce the oxazolidinone ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of high-pressure reactors to facilitate the cyclization process. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxazolidinone ring, potentially opening it to form amines and alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Methoxy-2-methylpropyl)-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of polymers and other materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(2-Methoxy-2-methylpropyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the function of certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    5-(2-Methoxy-2-methylpropyl)-1,2-thiazole-3,5-diamine: Shares a similar substituent but differs in the core structure.

    2-Methoxy-2-methylpropylamine: A precursor in the synthesis of the oxazolidinone compound.

Uniqueness: 5-(2-Methoxy-2-methylpropyl)-1,3-oxazolidin-2-one is unique due to its oxazolidinone ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

5-(2-methoxy-2-methylpropyl)-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-8(2,11-3)4-6-5-9-7(10)12-6/h6H,4-5H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTDKCQHNMCXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CNC(=O)O1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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